(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid CAS number
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid CAS number
An In-depth Technical Guide to (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid: A Key Chiral Intermediate
CAS Number: 868071-17-4
This guide provides a comprehensive technical overview of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral building block in modern pharmaceutical synthesis. It is primarily intended for researchers, chemists, and process development scientists engaged in the synthesis of active pharmaceutical ingredients (APIs), particularly in the context of anti-diabetic drugs. We will explore its strategic importance, synthesis via biocatalytic methods, and its role in stereochemical transformations.
Introduction and Strategic Importance
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is a non-commercial, high-value intermediate primarily recognized for its role in certain synthetic routes to Sitagliptin.[1][2] Sitagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The efficacy and safety of Sitagliptin are critically dependent on the precise stereochemistry of its β-amino acid core. The target API requires an (R)-configured amine at the C3 position.
While direct asymmetric synthesis of the (R)-β-amino acid is a common industrial route, an alternative and elegant strategy involves the creation of the opposite stereoisomer at the hydroxyl stage—(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid—followed by a controlled stereochemical inversion. This approach can be advantageous depending on the availability and efficiency of specific catalysts or enzymes. This guide focuses on the synthesis of the (S)-hydroxy acid and its subsequent conversion, a pathway that showcases sophisticated chemical and biocatalytic techniques.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 868071-17-4 | [4] |
| Molecular Formula | C₁₀H₉F₃O₃ | [1] |
| Molecular Weight | 234.17 g/mol | [1] |
| IUPAC Name | (3S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Synonyms | (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in dry, room temperature |
Table 2: GHS Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis Pathway: A Biocatalytic Approach
The most efficient and stereoselective route to (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid involves the asymmetric reduction of its corresponding ketone precursor, 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid. While chemical catalysts exist, biocatalysis using ketoreductase (KRED) enzymes offers exceptional enantioselectivity (>99% e.e.), operates under mild, environmentally benign conditions (typically in aqueous media at ambient temperature and pressure), and avoids the use of heavy metals.[5][6]
Diagram 1: Overall Synthesis and Inversion Strategy
Caption: Simplified mechanism of the Mitsunobu reaction, highlighting the SN2 attack that inverts the stereocenter.
Protocol: Mitsunobu Inversion to an (R)-Azide
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Rationale: The hydroxyl group is a poor leaving group. The Mitsunobu reaction converts it in situ into an oxyphosphonium salt, which is an excellent leaving group. A subsequent Sₙ2 attack by a suitable nucleophile proceeds with complete inversion of configuration. Using an azide source (like diphenylphosphoryl azide, DPPA) directly installs the nitrogen functionality, which can be easily reduced to the required amine.
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Materials:
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(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid ester (Substrate)
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Triphenylphosphine (PPh₃)
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Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
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Diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃)
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Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
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Dissolve the (S)-hydroxy ester and triphenylphosphine in anhydrous THF under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD in THF to the mixture. A characteristic color change and formation of a precipitate are often observed.
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After stirring for a short period, add the azide source (DPPA).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction and remove the solvent under reduced pressure.
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Purify the resulting (R)-azido ester using column chromatography to remove the triphenylphosphine oxide and reduced hydrazide byproducts. This purification can be challenging and is a known drawback of the classic Mitsunobu reaction. [7] The resulting (R)-azide is then reduced to the (R)-amine (e.g., via catalytic hydrogenation with Pd/C), which is subsequently coupled with the heterocyclic fragment to complete the synthesis of Sitagliptin. [8]
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Analytical Characterization
Rigorous analytical control is essential for any pharmaceutical intermediate.
Table 3: Expected Analytical Data
| Technique | Expected Observations for (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid |
| ¹H NMR | - Aromatic Protons (2H): Two complex multiplets in the aromatic region (~6.9-7.4 ppm) due to H-F coupling.- CH-OH (1H): A multiplet around 4.1-4.3 ppm.- CH₂-Ar (2H): A doublet of doublets (diastereotopic protons) around 2.8-3.0 ppm.- CH₂-COOH (2H): A doublet around 2.4-2.6 ppm.- OH, COOH (2H): Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - C=O: Signal around 175-178 ppm.- Aromatic C-F: Multiple signals with large C-F coupling constants in the 140-160 ppm range.- Aromatic C-H: Signals in the 105-120 ppm range.- C-OH: Signal around 68-70 ppm.- CH₂ groups: Signals in the 38-45 ppm range. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 233.04 |
| Chiral HPLC | Baseline separation of (S) and (R) enantiomers using a suitable chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>99%). |
Conclusion
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, with CAS Number 868071-17-4, represents more than just a chemical structure; it embodies a strategic approach in multi-step asymmetric synthesis. Its preparation via highly selective biocatalytic reduction of the corresponding ketone is a prime example of applying green chemistry principles to produce high-value pharmaceutical intermediates. Furthermore, its application in a stereoinversion sequence using the Mitsunobu reaction demonstrates a powerful method for accessing challenging stereoisomers. For scientists in drug development, understanding the synthesis and manipulation of such chiral synthons is fundamental to designing efficient, scalable, and economically viable manufacturing routes for modern medicines.
References
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Nagendran, B., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PLoS ONE, 13(12), e0207946. Retrieved from [Link]
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ResearchGate. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta. Retrieved from [Link]
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Contente, M. L., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
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MDPI. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank. Retrieved from [Link]
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MDPI. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules. Retrieved from [Link]
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ResearchGate. (2020). Identification of ketone reductase ChKRED20 from the genome of Chryseobacterium sp. CA49 for highly efficient anti-Prelog reduction of 3,5-bis(trifluoromethyl)acetophenone. Retrieved from [Link]
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LookChem. (n.d.). Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID. Retrieved from [Link]
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NCBI. (n.d.). 3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOIC ACID HYDROCHLORIDE, (R)-. GSRS. Retrieved from [Link]
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